L-Talitol
Description
Historical Context of L-Talitol Discovery and Early Research Initiatives
While a singular moment of discovery for this compound is not prominently documented, its presence in the scientific literature emerges from early explorations into carbohydrate chemistry. Research conducted in the mid-20th century laid the groundwork for understanding and synthesizing various sugar derivatives. For instance, a 1968 study detailed the synthesis of 2-amino-2-deoxy-L-talitol derivatives, utilizing D-galactose and D-glucose as starting materials. rsc.org This work highlights that by this period, the stereochemical configuration of this compound was understood to the extent that it and its precursors could be used as intermediates in the complex, stereospecific synthesis of other molecules, such as sphingosine. rsc.org These early initiatives were characterized by their focus on chemical synthesis and the manipulation of stereocenters to access novel carbohydrate structures.
This compound's Position within Rare Sugar Alcohol Research
This compound is classified as a rare sugar alcohol. Rare sugars are defined as monosaccharides and their derivatives that are seldom found in nature. glycoforum.gr.jpbeilstein-journals.org This scarcity is a primary factor driving research into their production and potential applications. beilstein-journals.org The study of these compounds has been systemized through production strategy maps, such as the "Izumoring," which illustrates the interconnected pathways for converting abundant D-sugars into their rare L-enantiomers and other isomers via enzymatic or chemical means. glycoforum.gr.jp
Within this framework, this compound occupies a specific niche. It can be produced via the hydrogenation of L-tagatose, another rare sugar. google.com This places this compound within a complex network of rare carbohydrates, where the production of one can lead to the synthesis of another. glycoforum.gr.jp For example, microbial processes can be engineered to produce this compound from L-psicose. researchgate.net The research into these bioconversions is crucial for overcoming the limited natural availability of compounds like this compound, making them more accessible for further study and application. beilstein-journals.org
Significance of this compound in Advanced Carbohydrate Chemistry Studies
The significance of this compound in advanced carbohydrate chemistry lies in its utility as a chiral building block for the synthesis of more complex molecules. The specific arrangement of its hydroxyl groups provides a unique stereochemical template that chemists can exploit.
Detailed research findings illustrate its role as a key intermediate:
Synthesis of Azasugars: Stereoselective approaches have been developed to create 1,4-dideoxy-1,4-imino-derivatives of various alditols, showcasing the methodologies used to convert sugar alcohols into nitrogen-containing analogues (azasugars). capes.gov.br
Synthesis of Sphingosine Intermediates: As mentioned, derivatives like 2-amino-2-deoxy-L-talitol were synthesized as potential intermediates for sphingosine, a fundamental component of cell membranes. rsc.org
Development of Glycomimetics: this compound has been used to create glycomimetics, which are molecules that mimic the structure of sugars. An example is the synthesis of 1,4-dideoxy-4-seleno-L-talitol, where a selenium atom replaces an oxygen in the ring structure, a modification studied for its potential to alter biological activity. chim.it
These synthetic endeavors underscore this compound's importance not as an end product, but as a foundational element in constructing complex, biologically relevant molecules and exploring structure-activity relationships.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₄O₆ |
| Molar Mass | 182.17 g/mol |
| Synonyms | L-Altritol |
| Parent Sugar | L-Talose |
| Stereoisomer | D-Talitol |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,4-dideoxy-4-seleno-L-talitol |
| 2-amino-2-deoxy-L-talitol |
| D-galactose |
| D-glucose |
| D-Talitol |
| L-psicose |
| L-tagatose |
| L-talose |
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-OMMKOOBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364289 | |
| Record name | L-Talitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-13-6, 60660-58-4 | |
| Record name | Altritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Altritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Talitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ALTRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMN74NT75W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DL-ALTRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD9L8S68N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Strategies and Methodologies for L Talitol
Chemoenzymatic and Enzymatic Synthesis Approaches for L-Talitol
Chemoenzymatic and enzymatic methods are powerful tools for producing chiral compounds like this compound. nih.govnih.govrsc.org These approaches utilize the inherent stereospecificity of biological catalysts to direct reactions, often under mild conditions, offering an eco-compatible alternative to traditional chemical methods. nih.govmdpi.com
The biotransformation of readily available sugars is a key strategy for producing rarer polyols. In the case of this compound synthesis, a notable pathway involves the conversion of related ketose sugars. For instance, L-fuculose can serve as a precursor for a derivative of this compound. A mutant strain of Klebsiella aerogenes has been shown to convert L-fucose into L-fuculose using the enzyme L-fucose isomerase. nih.gov This L-fuculose intermediate can then be subjected to an enzymatic reduction to yield the corresponding polyol. nih.gov This process highlights a direct biotransformation route from a related sugar to the talitol scaffold.
Enzymatic reduction is a crucial step in the synthesis of polyols from their corresponding ketose sugars. nih.govmdpi.com This transformation is typically catalyzed by dehydrogenases or reductases. In the production of 6-deoxy-L-talitol, the enzyme ribitol (B610474) dehydrogenase plays a central role. nih.gov This enzyme catalyzes the reduction of L-fuculose, which is structurally similar to the precursor for this compound. nih.gov The reducing equivalents (cofactors) required for this reaction can be generated internally within a microbial host through the oxidation of a co-substrate, such as glycerol (B35011). nih.gov The high selectivity of enzymes like alcohol dehydrogenases makes them valuable biocatalysts for producing specific stereoisomers of polyols from prochiral ketones. nih.gov
| Enzyme | Substrate | Product | Source Organism |
| Ribitol Dehydrogenase | L-Fuculose | 6-deoxy-L-talitol | Klebsiella aerogenes |
| L-Fucose Isomerase | L-Fucose | L-Fuculose | Klebsiella aerogenes |
Whole-cell biocatalysis offers a significant advantage by providing a complete system containing the necessary enzymes and cofactor regeneration mechanisms in a single biological entity. mdpi.com A specific example is the synthesis of 6-deoxy-L-talitol using a metabolically engineered mutant of Klebsiella aerogenes. nih.gov This strain was specifically designed to accumulate L-fuculose from L-fucose by knocking out the L-fuculokinase activity, which would normally phosphorylate the L-fuculose. nih.gov Furthermore, the strain was engineered to be constitutive for ribitol dehydrogenase, the enzyme that reduces L-fuculose to 6-deoxy-L-talitol. nih.gov The necessary reducing power for this step was supplied by the concurrent oxidation of glycerol to dihydroxyacetone, catalyzed by an anaerobic glycerol dehydrogenase. nih.gov This integrated microbial system demonstrates an efficient production pathway for an this compound derivative from simple substrates.
| Microbial System | Key Enzymes Expressed | Substrates | Product |
| Mutant Klebsiella aerogenes | L-Fucose Isomerase, Ribitol Dehydrogenase | L-Fucose, Glycerol | 6-deoxy-L-talitol |
Stereoselective Chemical Synthesis of this compound and its Analogues
While biocatalytic routes are highly effective, stereoselective chemical synthesis provides a powerful alternative for creating this compound and its analogues, offering flexibility in substrate scope and functional group introduction. wikipedia.org
Asymmetric synthesis is a cornerstone of modern chemistry, aiming to produce a specific enantiomer or diastereomer of a chiral molecule. wikipedia.orgyoutube.com This can be achieved through several approaches, including the use of a chiral pool (starting from an enantiopure material like a sugar), chiral auxiliaries, or enantioselective catalysis. wikipedia.orgethz.ch For a polyol like this compound, a potential strategy would involve an asymmetric hydrogenation or a stereoselective dihydroxylation of a suitable unsaturated precursor. wikipedia.org For example, catalytic asymmetric synthesis using a chiral catalyst, such as a chiral phosphoric acid or a metal complex with chiral ligands, can create the required stereocenters with high enantiomeric excess. wikipedia.orgnih.gov While specific literature detailing a complete asymmetric synthesis of this compound is not available in the provided sources, the principles of these reactions are well-established for constructing complex polyhydroxylated structures. mdpi.comnih.gov
Derivatization is the chemical modification of a compound to produce a new compound with different properties. researchgate.net For a polyol like this compound, the multiple hydroxyl groups serve as primary sites for derivatization. nih.gov These reactions are often used to protect hydroxyl groups during a multi-step synthesis or to create functionalized analogues with modified biological activity. Common derivatization strategies applicable to this compound would include:
Esterification: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) to form esters.
Ether Formation: Reaction with alkylating agents to form ethers.
Acetal/Ketal Formation: Reaction of diol functionalities with aldehydes or ketones to form cyclic acetals or ketals, which can serve as protecting groups.
These derivatization reactions can be performed selectively on certain hydroxyl groups based on their steric and electronic environment, allowing for the creation of a wide range of functionalized this compound structures. nih.gov Such modifications are crucial for developing structure-activity relationships and for preparing intermediates for more complex synthetic targets. researchgate.net
This compound as a Chiral Building Block in Advanced Organic Synthesis Research
The use of carbohydrates from the "chiral pool" is fundamental in stereoselective synthesis, providing enantiomerically pure starting materials for the construction of complex natural products and pharmaceuticals. These sugars offer a dense array of chiral centers and functional groups that can be selectively manipulated.
Despite the broad utility of carbohydrates in this context, specific examples detailing the use of this compound as a chiral precursor for the synthesis of other bioactive molecules or natural products are not prominently featured in the current body of scientific research. General methodologies often focus on more common monosaccharides like glucose, mannose, or their derivatives.
In principle, this compound possesses a unique stereochemical arrangement of hydroxyl groups that could be exploited to direct the formation of new stereocenters in a target molecule. A hypothetical synthetic sequence could involve:
Selective Protection: Differentiating the various hydroxyl groups of this compound using protecting group chemistry to allow for regioselective modification.
Functional Group Interconversion: Converting one or more hydroxyl groups into other functionalities such as halides, azides, or tosylates to serve as handles for subsequent carbon-carbon bond-forming reactions.
Chain Extension or Modification: Introducing new carbon frameworks via reactions like Grignard additions, Wittig reactions, or cross-coupling reactions.
Cyclization or Further Elaboration: Performing intramolecular reactions to form cyclic structures or further modifying the molecule to achieve the desired target.
However, without specific published research outlining such transformations starting from this compound, any detailed discussion remains speculative. The scientific community has extensively documented the use of other hexitols and their parent sugars for these purposes, but this compound's role appears to be underexplored or at least not widely reported.
Due to the lack of specific research findings on the application of this compound as a chiral building block, a data table detailing its use in the synthesis of specific target molecules with corresponding yields and stereoselectivities cannot be provided at this time. Further research into specialized chemical literature and databases would be necessary to uncover any niche applications that may exist.
Biosynthetic and Metabolic Pathway Investigations Involving L Talitol
Elucidation of Enzymatic Systems for L-Talitol Biotransformation
The biotransformation of this compound involves specific enzymatic systems capable of catalyzing its formation or conversion to other compounds. Polyol dehydrogenases and isomerases are key enzyme classes implicated in these processes.
Polyol Dehydrogenase Specificity and Activity Towards this compound
Polyol dehydrogenases play a significant role in the interconversion of sugar alcohols and their corresponding sugars. Studies have investigated the specificity and activity of various microbial polyol dehydrogenases towards this compound. For instance, polyol dehydrogenases from Candida utilis and Candida tropicalis have been examined for their activity on different polyols, including talitol. fishersci.ca The enzyme from C. utilis demonstrated higher activity towards talitol compared to xylitol (B92547) or ribitol (B610474). fishersci.ca
Polyol dehydrogenases are also involved in the production of rare sugars from sugar alcohols. fishersci.nlfishersci.camacsenlab.com Specifically, these enzymes can catalyze the conversion of this compound to L-tagatose. fishersci.camacsenlab.com This reaction is a key step in the potential biotechnological production of L-tagatose. The crystal structure of polyol dehydrogenase from Candida sorbophila provides insights into the structural basis for substrate recognition and catalytic mechanisms of these enzymes, which can be relevant to understanding their activity on substrates like this compound. mpg.de
Research findings on the activity of polyol dehydrogenases towards this compound can be summarized in data tables, illustrating the enzyme source and relative activity compared to other substrates.
| Enzyme Source | Substrate | Relative Activity | Citation |
| Candida utilis | Talitol | Higher | fishersci.ca |
| Candida utilis | Xylitol | Lower | fishersci.ca |
| Candida utilis | Ribitol | Lower | fishersci.ca |
| Various Microorganisms | This compound | Conversion to L-Tagatose | fishersci.camacsenlab.com |
Isomerase-Mediated Interconversions in this compound Pathways
Isomerases, particularly aldose/ketose isomerases, are also relevant to pathways involving this compound, often in conjunction with polyol dehydrogenases. fishersci.nlwikipedia.orgecostore.com While this compound itself is a sugar alcohol, its related sugar, L-tagatose, can be involved in isomerase-catalyzed reactions. For example, L-arabinose isomerase is known to convert L-galactose to L-tagatose. wikipedia.org In metabolic pathways, the interconversion between this compound and L-tagatose is facilitated by polyol dehydrogenases, and subsequent metabolism of L-tagatose can involve kinase and potentially other enzymes. ecostore.com Microbial pathways for rare sugar production and metabolism often integrate the actions of both polyol dehydrogenases and isomerases to achieve the desired conversions. wikipedia.orgecostore.com
Microbial Metabolism of this compound and Related Rare Sugar Alcohols
Microorganisms play a significant role in the metabolism of this compound and other rare sugar alcohols. Studies on microbial metabolism help in understanding natural degradation pathways and in developing engineered microorganisms for the production or bioconversion of these compounds. fishersci.cafishersci.nlwikipedia.orgecostore.combmrb.io
Catabolic Pathways and Enzyme Characterization
The catabolic pathways for this compound have been investigated in specific microorganisms. In Agrobacterium tumefaciens, a detailed pathway for this compound catabolism has been elucidated. ecostore.combmrb.io This pathway involves several key enzymes. This compound dehydrogenase (LTDH) catalyzes the initial conversion of this compound to L-tagatose. ecostore.combmrb.io Subsequently, L-tagatose is phosphorylated by L-tagatose kinase (LTK). ecostore.com Further steps in the pathway involve L-tagatose 1-phosphate phosphatase (LTPP) and L-tagatose 1,6-bisphosphate aldolase (B8822740) (LTBA). ecostore.com Characterization of these enzymes provides insights into the biochemical steps involved in this compound breakdown in microorganisms. ecostore.combmrb.io
The catabolic pathway in Agrobacterium tumefaciens can be represented as a series of enzymatic conversions:
This compound --(LTDH)--> L-Tagatose --(LTK)--> L-Tagatose 1-phosphate --(LTPP)--> L-Tagatose 6-phosphate --(LTBA)--> Dihydroxyacetone phosphate (B84403) + L-Glyceraldehyde 3-phosphate. ecostore.com
Genetic and Mutational Analysis of this compound Metabolism in Microorganisms
Genetic analysis has revealed that the genes encoding the enzymes involved in this compound catabolism in Agrobacterium tumefaciens, namely ltdh, ltk, ltpp, and ltba, are organized in an operon. ecostore.com Mutational analysis has been employed to confirm the roles of these genes in this compound metabolism. ecostore.com Studies involving mutations in these specific genes have shown that they abolish the ability of Agrobacterium tumefaciens to utilize this compound as a sole carbon source, thus confirming their essentiality in the this compound catabolic pathway. ecostore.com This genetic organization and the results from mutational studies provide a comprehensive understanding of the genetic basis controlling this compound metabolism in this microorganism. ecostore.com
Structural Elucidation and Advanced Spectroscopic Investigations of L Talitol
Conformational Analysis of L-Talitol Using Molecular Modeling and Experimental Data
The conformational landscape of acyclic sugar alcohols like this compound is complex due to the flexibility of the carbon backbone and the potential for intramolecular hydrogen bonding between hydroxyl groups. Understanding these conformational preferences is crucial as they can influence the molecule's physical properties and biological activity.
Molecular modeling serves as a powerful tool to predict the stable conformations of this compound. arxiv.org These computational methods, which include molecular mechanics (MM) and quantum chemical (QM) calculations, can systematically explore the potential energy surface by rotating the dihedral angles of the carbon backbone. chemrxiv.org This process helps identify low-energy, stable conformers. For similar sugar alcohols, studies have shown that the staggered conformations of the carbon chain are generally favored to minimize steric hindrance. nih.govmdpi.com The orientation of the hydroxyl groups plays a critical role in stabilizing these conformers through the formation of intramolecular hydrogen bonds. nih.govmdpi.com While specific molecular modeling studies on this compound are not extensively documented in readily available literature, it is anticipated that its preferred conformations would involve a bent or planar zigzag carbon chain, stabilized by a network of hydrogen bonds between adjacent and non-adjacent hydroxyl groups.
Experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights to validate and refine these computational models. nih.govmdpi.com For instance, the magnitude of three-bond proton-proton (³JHH) coupling constants obtained from ¹H NMR spectra can be used to estimate the dihedral angles along the C-C backbone, offering a direct comparison with the predicted geometries from molecular modeling. nih.govmdpi.com A comparative analysis of related pentitols like ribitol (B610474), D-arabitol, and xylitol (B92547) has demonstrated that the stereochemistry of the hydroxyl groups significantly influences the conformational flexibility, with some alditols exhibiting more frequent conformational transitions than others. nih.govmdpi.com It is plausible that this compound also exhibits a dynamic equilibrium between several low-energy conformers in solution.
Application of High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sugar alcohols like this compound. pressbooks.publibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the protons attached to the carbon backbone (H-1 to H-6) and the hydroxyl protons would give rise to distinct signals. Due to the presence of multiple chiral centers, the chemically non-equivalent methine and methylene (B1212753) protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with neighboring protons. libretexts.org The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atoms and typically appear in the range of 3.5 to 4.0 ppm in D₂O. researchgate.net The hydroxyl protons, if observed in a non-deuterated solvent, would appear as broader signals, and their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are primarily influenced by the hybridization state and the electronegativity of attached atoms. pressbooks.publibretexts.org Carbons bonded to hydroxyl groups in sugar alcohols typically resonate in the range of 60-80 ppm. oregonstate.edu The symmetry of the molecule influences the number of unique carbon signals; for this compound, which is asymmetric, six signals are expected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | ~3.6 | ~63 |
| C-2 | ~3.8 | ~72 |
| C-3 | ~3.7 | ~71 |
| C-4 | ~3.9 | ~70 |
| C-5 | ~3.8 | ~73 |
| C-6 | ~3.6 | ~63 |
| Note: These are estimated values based on typical ranges for sugar alcohols and data from isomers. Actual experimental values may vary. |
Mass Spectrometry (MS) and Tandem MS for this compound Structural Characterization
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule based on the mass-to-charge ratio (m/z) of its ions. chalmers.se For sugar alcohols like this compound, derivatization is often employed to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatives include trimethylsilyl (B98337) (TMS) ethers and alditol acetates. chalmers.setaylorfrancis.com
Electron ionization (EI) mass spectra of derivatized alditols are characterized by extensive fragmentation, and the molecular ion is often weak or absent. glycopedia.eu The primary fragmentation pathway involves the cleavage of the carbon-carbon bonds of the alditol chain. chalmers.se The resulting fragment ions provide valuable information for sequencing the carbon backbone and confirming the identity of the sugar alcohol. glycopedia.eu The mass spectra of stereoisomers are often very similar, making their distinction based solely on fragmentation patterns challenging. chalmers.se
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific precursor ion and inducing its fragmentation. nih.gov This technique can help to differentiate between isomers by revealing subtle differences in their fragmentation pathways. nih.gov The fragmentation of partially methylated alditol acetates, for example, is well-characterized and allows for the determination of glycosidic linkages in polysaccharides. scispace.com While specific tandem MS studies on this compound are not widely reported, the general principles of alditol fragmentation would apply.
Interactive Data Table: Common Fragment Ions in the Mass Spectrum of Peracetylated this compound
| m/z Value | Proposed Fragment Structure |
| 43 | [CH₃CO]⁺ |
| 73 | [CH(OAc)CH₂OAc]⁺ fragment |
| 115 | [CH(OAc)CH(OAc)CH₂OAc]⁺ fragment |
| 145 | Loss of CH₃COOH from a larger fragment |
| 217 | Loss of CH₃COOH and CH₂CO from a larger fragment |
| Note: This table represents typical fragment ions observed for peracetylated hexitols. The relative intensities of these ions would be characteristic of the specific stereochemistry of this compound. |
X-ray Crystallography of this compound and its Crystalline Derivatives
While the crystal structures of several other sugar alcohols, such as D-threitol, xylitol, D-arabitol, and L-arabitol, have been determined, a published crystal structure for this compound was not found in the surveyed literature. mdpi.comnih.gov The analysis of related alditols reveals common structural features. mdpi.comnih.gov In the solid state, these molecules often adopt a planar zigzag or a bent-chain conformation, which is stabilized by an extensive network of intermolecular hydrogen bonds between the hydroxyl groups. mdpi.comnih.gov This hydrogen bonding network is a dominant factor in the crystal packing of sugar alcohols.
Should a suitable crystal of this compound or one of its derivatives be obtained, X-ray diffraction analysis would provide unambiguous proof of its absolute configuration and its preferred conformation in the solid state. The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, would be invaluable for validating computational models and for understanding its structure-property relationships.
Emerging Analytical Methodologies for this compound Epimer Distinction
The differentiation of stereoisomers, particularly epimers which differ in the configuration at a single chiral center, presents a significant analytical challenge. Conventional methods often struggle to distinguish between these closely related molecules. nih.govacs.org
Nanopore Technology for this compound Epimer Identification
Nanopore technology has emerged as a promising single-molecule sensing technique with the potential to differentiate between alditol epimers, including this compound. nih.govacs.org This method involves passing molecules through a nanoscale pore, and the transient changes in the ionic current flowing through the pore provide a characteristic signature for each molecule. mdpi.comnih.gov
Recent research has demonstrated the successful use of an engineered protein nanopore, specifically a boronic acid-appended hetero-octameric Mycobacterium smegmatis porin A (MspA), for the identification of a wide range of alditols. nih.govacs.orgacs.org The boronic acid acts as a specific adapter within the nanopore, reversibly binding to the diol moieties of the alditols. acs.org As an alditol, such as this compound, passes through or interacts with the pore, it causes a characteristic blockade of the ionic current. The duration and magnitude of this blockade are sensitive to the size, shape, and charge distribution of the molecule, allowing for the differentiation of epimers. nih.govacs.orgacs.org
A study successfully distinguished thirteen different alditols, including talitol, demonstrating the high resolution of this technique. nih.govacs.org To handle the large datasets generated, a machine-learning algorithm was developed to automate the classification of the nanopore events, achieving high accuracy in identifying the alditol components in mixtures. nih.govacs.org This approach offers a rapid, label-free method for the direct identification of this compound and its epimers, with potential applications in quality control for the food and pharmaceutical industries. nih.govacs.org
Ion Mobility Spectrometry for Stereoisomer and Diastereoisomer Discrimination
Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the separation of gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the distinction of isomeric species that are indistinguishable by mass spectrometry alone. This capability is particularly valuable in the structural elucidation of carbohydrates and their derivatives, such as sugar alcohols, which often exist as complex mixtures of stereoisomers and diastereomers.
The principle behind ion mobility separation lies in the differential drift time of ions through a gas-filled chamber under the influence of a weak electric field. An ion's velocity is dependent on its rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional size and shape. nih.gov More compact ions experience fewer collisions with the buffer gas and thus travel faster, resulting in shorter drift times, while larger, more extended ions have longer drift times. Since stereoisomers and diastereomers possess the same mass but differ in the spatial arrangement of their atoms, they often exhibit distinct CCS values, which allows for their separation and discrimination by IMS. news-medical.net
While direct experimental data on the ion mobility spectrometry of this compound is not extensively available in the current body of scientific literature, the successful application of IMS to its diastereomers, such as sorbitol and mannitol (B672), provides a strong basis for its utility in the analysis of this compound. Sorbitol and mannitol are hexitols and diastereomers of this compound, differing in the stereochemical configuration of their hydroxyl groups. These subtle structural differences lead to distinct three-dimensional conformations in the gas phase, which in turn results in different CCS values.
Research has demonstrated the ability of IMS to distinguish between various sugar alcohols, including the diastereomeric pair sorbitol and mannitol. nih.gov In these studies, the analytes are ionized, typically via electrospray ionization (ESI), and the resulting ions are introduced into the ion mobility drift cell. The different drift times of the ions of sorbitol and mannitol allow for their separation and individual detection by the mass spectrometer.
The table below illustrates the principle of how IMS can be applied to discriminate between this compound and its common stereoisomers and diastereomers. While experimental CCS values for this compound are not provided in the referenced literature, the successful separation of its close relatives strongly suggests that each of these isomers would present a unique CCS value.
| Compound Name | Isomeric Relationship to this compound | Expected Outcome in Ion Mobility Spectrometry |
|---|---|---|
| This compound | Reference Compound | A characteristic drift time and Collision Cross-Section (CCS) value would be determined. |
| D-Talitol | Enantiomer | In a chiral IMS environment, it would be expected to have a different drift time from this compound. In a standard achiral environment, enantiomers typically have identical CCS values. |
| D-Sorbitol (D-Glucitol) | Diastereomer | Demonstrated to be separable from mannitol by IMS, thus expected to have a distinct CCS value from this compound. nih.gov |
| D-Mannitol | Diastereomer | Demonstrated to be separable from sorbitol by IMS, thus expected to have a distinct CCS value from this compound. nih.gov |
| Galactitol (Dulcitol) | Diastereomer | Due to its different stereochemistry, it is expected to have a unique three-dimensional structure and a distinct CCS value from this compound. |
| D-Iditol | Diastereomer | Expected to have a distinct CCS value from this compound due to its unique stereochemical configuration. |
The potential for baseline or partial separation of these hexitols using IMS is significant for several research applications. For instance, in metabolic studies where various sugar alcohols may be present, IMS-MS could provide a rapid and accurate method for their individual identification and quantification without the need for extensive chromatographic separation. Furthermore, the experimentally determined CCS values can be compared with theoretically calculated values for different conformations to gain deeper insights into the gas-phase structures of these molecules.
Theoretical and Computational Chemistry Studies on L Talitol
Quantum Chemical Calculations of L-Talitol's Electronic Structure and Reactivity
Quantum chemical calculations are a branch of physical chemistry that applies quantum mechanics to chemical systems to calculate electronic contributions to their properties. wikipedia.org These calculations can provide detailed information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. wikipedia.orgmdpi.com This information is crucial for understanding a molecule's potential reactivity, as chemical reactions involve the interaction and rearrangement of electrons. mdpi.comresearchgate.net
Key aspects explored through quantum chemical calculations include the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are frontier molecular orbitals that play a significant role in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO can indicate a molecule's stability and reactivity. Additionally, properties like molecular hardness and softness, derived from frontier molecular orbital theory, can further characterize reactivity. While general principles of quantum chemical calculations are well-established and applied to various molecules to predict structures, spectra, and thermodynamic properties, specific detailed findings from quantum chemical calculations explicitly on this compound's electronic structure and reactivity were not extensively detailed in the search results. wikipedia.orgamazon.comoregonstate.edu However, the methodology exists to perform such calculations to understand this compound's electronic properties and predict its reactive sites.
Molecular Dynamics Simulations of this compound's Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a computational technique used to simulate the time-dependent behavior of molecular systems. encyclopedia.pubresearchgate.net By applying classical mechanics to a system of atoms and molecules, MD simulations can provide insights into conformational dynamics, how molecules move and change shape over time, and their interactions with their environment or other molecules. encyclopedia.pubresearchgate.net This is particularly useful for understanding the flexibility of molecules and how they interact with solvents, membranes, or proteins.
For this compound, MD simulations could be employed to explore its preferred conformations in different environments (e.g., in water). Polyols like this compound can adopt various spatial arrangements due to the rotation around single bonds. Understanding these conformational preferences is important as the shape of a molecule can influence its interactions with other molecules. MD simulations can also shed light on how this compound interacts with water molecules or other components of a solution, providing details on hydrogen bonding and other non-covalent interactions. While the search results highlight the broad application of MD simulations in studying conformational dynamics and interactions of various molecules, including protein-ligand interactions and lipid-protein interactions, specific detailed studies focusing explicitly on MD simulations of this compound's conformational dynamics and interactions were not prominently featured. encyclopedia.pubresearchgate.netdntb.gov.uanih.govnih.gov However, the methodology is directly applicable to this compound to study these aspects.
In Silico Modeling of this compound's Enzymatic Transformations and Substrate Binding
In silico modeling, which involves using computational methods to simulate biological processes, is a valuable tool for studying enzyme-substrate interactions and enzymatic transformations. nih.govmdpi.com Techniques such as molecular docking and more advanced methods like quantum mechanics/molecular mechanics (QM/MM) calculations and free energy perturbation methods within MD simulations can be used to model how a molecule like this compound might bind to an enzyme and potentially undergo a chemical transformation. nih.govmdpi.com
Molecular docking can predict the likely binding poses of a substrate within an enzyme's active site based on shape and chemical complementarity. encyclopedia.pubnih.govmdpi.com More sophisticated methods can then be used to evaluate the binding energy and study the catalytic mechanism if this compound acts as a substrate for a particular enzyme. nih.gov These in silico approaches can help identify potential enzymes that might interact with this compound or predict how modifications to this compound or the enzyme might affect binding and reactivity. nih.goveuropa.eu The search results discuss the general application of in silico methods for studying enzyme-substrate binding and enzymatic reactions for various compounds. nih.govmdpi.comeuropa.eubiotech-asia.org They highlight the use of docking, MD simulations, and QM/MM calculations in understanding molecular recognition, substrate binding, and catalysis. nih.govmdpi.com While the principles and techniques for in silico modeling of enzymatic transformations and substrate binding are well-established and widely applied, specific detailed studies focusing explicitly on this compound as a substrate or its enzymatic transformations were not specifically found in the provided search results. However, the methodologies described are directly applicable to investigate the potential interactions of this compound with enzymes.
Exploration of L Talitol S Utility in Chemical and Biological Research
Design and Synthesis of L-Talitol-Derived Probes for Biochemical Research
Chemical probes are essential molecules designed to study and manipulate biological processes. Natural products and their derivatives are often used as scaffolds for creating these probes due to their inherent biological relevance. The synthesis of such probes typically involves modifying a core structure, like a sugar alcohol, by attaching functional moieties such as reporter tags (e.g., fluorophores) or reactive groups that can form covalent bonds with target biomolecules.
The general methodology for converting a biologically active compound with hydroxyl groups into a thiol-containing derivative, for instance, involves a two-step process. This process includes an initial esterification reaction with a protected thioacetic acid, followed by the removal of the protecting group to yield the final thiol derivative. nih.gov This strategy allows for the introduction of a functional handle that can be used for various applications, including attachment to nanoparticles or surfaces.
In principle, this compound, with its multiple hydroxyl groups, is a suitable candidate for such derivatization. Its polyol structure provides multiple potential sites for chemical modification. One could envision synthesizing this compound-derived probes where one or more hydroxyl groups are selectively functionalized with linkers connected to reporter molecules. These probes could then be used to investigate the binding pockets of enzymes or other carbohydrate-binding proteins. However, based on available research, the development of specific chemical probes derived directly from this compound is not a widely documented area. The general principles of probe design using natural products remain theoretically applicable, but specific examples utilizing an this compound core are not prominent in the scientific literature. nih.gov
This compound as a Substrate for Enzyme Mechanism Investigations
A primary application of this compound in biochemical research is its use as a substrate to investigate the mechanism, specificity, and promiscuity of enzymes, particularly dehydrogenases. The precise arrangement of hydroxyl groups in this compound allows it to interact with enzyme active sites in a stereospecific manner, providing valuable insights into how these enzymes recognize and catalyze reactions with different sugar alcohols.
Research on alditol-2-dehydrogenases, which are used in the biotechnological production of rare ketoses, has utilized this compound to explore the stereochemical basis of enzyme promiscuity. nih.gov Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its primary physiological substrate. Understanding this phenomenon is crucial for harnessing enzymes for synthetic purposes.
For example, the enzyme galactitol-2-dehydrogenase (G2DH) has been shown to oxidize this compound (which has a 2S, 3S configuration) to produce L-tagatose, albeit with a low conversion rate of 2.1%. nih.gov This demonstrates that while the enzyme has a preference for other substrates like galactitol, its active site can still accommodate and process this compound. Similarly, D-altritol-5-dehydrogenase (D-A5DH) can also act on this compound, producing a mixture of L-tagatose and L-psicose. These studies reveal that enzyme activity is not solely dictated by a perfect match to a single substrate but can be influenced by factors like induced-fit mechanisms and bond rotations within the substrate.
The data from these enzymatic assays help researchers build models of enzyme-substrate interactions and understand the structural determinants for catalysis.
Table 1: Enzymatic Conversion of this compound by Alditol-2-Dehydrogenases This table summarizes the products and conversion efficiency of reactions using this compound as a substrate for different enzymes.
| Enzyme | Substrate | Product(s) | Conversion Rate (%) |
| Galactitol-2-dehydrogenase (G2DH) | This compound | L-Tagatose | 2.1 |
| D-Altritol-5-dehydrogenase (D-A5DH) | This compound | L-Tagatose, L-Psicose | 0.74 (L-Tagatose), 0.65 (L-Psicose) |
Future Directions and Emerging Research Avenues for L Talitol
Development of Novel L-Talitol Synthesis Technologies
The limited availability of this compound in nature has historically been a significant barrier to its widespread study and application. researchgate.netnih.gov Consequently, a primary focus of future research is the development of efficient, scalable, and sustainable synthesis technologies. While traditional chemical synthesis methods exist, they often involve harsh reaction conditions and may produce unwanted byproducts. google.com The research community is therefore shifting towards biotechnological routes, which promise higher specificity and a smaller environmental footprint.
Emerging synthesis strategies are heavily centered on microbial and enzymatic conversions. nih.gov The bioconversion of readily available sugars into rare ones like this compound is a key area of investigation. For instance, research has demonstrated the conversion of L-psicose to this compound by the yeast Metschnikowia koreensis. nih.gov Similarly, various strains of fungi from the Mucoraceae family have been shown to facilitate the reduction of psicose to talitol. researchgate.net These biological methods leverage the stereospecificity of enzymes to produce this compound with high purity. The "Izumoring" strategy, a comprehensive framework for the interconversion of all hexose (B10828440) sugars using a combination of isomerases, epimerases, and reductases, provides a foundational map for developing these multi-enzyme cascade reactions. tandfonline.com
Future developments will likely focus on discovering and engineering more robust and efficient enzymes, optimizing fermentation conditions for microbial cell factories, and developing integrated one-pot synthesis systems to improve yields and reduce costs. researchgate.netbeilstein-journals.org
Table 1: Comparison of this compound Synthesis Approaches
| Synthesis Approach | Starting Material (Example) | Key Advantages | Key Challenges |
|---|---|---|---|
| Chemical Synthesis | L-Talose, L-Psicose | Well-established reactions | Harsh conditions, potential for byproducts, environmental concerns. google.com |
| Microbial Fermentation | L-Psicose | Environmentally friendly, high stereospecificity. nih.gov | Optimization of microbial strains and fermentation conditions, downstream processing. researchgate.net |
| Enzymatic Conversion | L-Psicose, L-Tagatose | High specificity and yield, mild reaction conditions. nih.govbeilstein-journals.org | Enzyme cost and stability, need for cofactor regeneration in some systems. beilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transformative technologies that are beginning to be applied to carbohydrate and sweetener research, with significant potential for accelerating the study of this compound. tandfonline.comresearchgate.net These computational tools can analyze vast and complex datasets, enabling researchers to predict molecular properties, optimize synthesis pathways, and uncover new applications more efficiently than through traditional experimentation alone. researchgate.net
In the context of this compound, AI and ML can be applied in several key areas:
Discovery and Design: Machine learning models can be trained to predict the properties of sugar alcohols, such as sweetness intensity or metabolic fate, based on their molecular structure. tandfonline.com Techniques like quantitative structure-activity relationship (QSAR) modeling and virtual screening can rapidly evaluate potential derivatives of this compound for desired functionalities. tandfonline.com
Synthesis Optimization: AI algorithms can analyze data from chemical and biological synthesis reactions to identify optimal conditions, predict yields, and suggest novel reaction pathways. equitymaster.com This can significantly reduce the time and resources required to develop efficient production methods for this compound. tractian.com
Biological Activity Prediction: By analyzing genomic and metabolomic data, AI can help predict the biological interactions of this compound and its derivatives, identifying potential new roles in areas like gut health or as therapeutic agents. oaepublish.com AI-driven analysis of digital pathology images, for example, has shown promise in assessing liver conditions, a methodology that could be adapted to study the metabolic effects of sugar alcohols. oaepublish.com
Unexplored Interdisciplinary Research Applications of this compound
Sustainable Agriculture: A promising and largely unexplored area is the use of rare sugars in agriculture. nih.govresearchgate.net Research indicates that some rare sugars can influence plant growth, affect metabolic pathways, and induce immune responses. researchgate.net This suggests that this compound or its derivatives could be developed into novel, eco-friendly agrochemicals such as plant growth regulators or highly specific, biodegradable pesticides. nih.gov
Microbiome Science: The interaction between sugar alcohols and gut microbiota is a critical area of research. mdpi.com Studies have shown that specific gut bacteria can metabolize sugar alcohols, potentially influencing gut health. mdpi.com Future interdisciplinary research could explore how this compound specifically modulates the gut microbiome, with potential applications in developing prebiotics or functional foods aimed at improving digestive health.
Cosmetics and Personal Care: this compound's properties as a polyol suggest its use as a humectant or moisturizing agent. chemimpex.com This opens avenues for its inclusion in advanced cosmetic and skincare formulations, where its non-cariogenic nature could also be beneficial in oral care products. chemimpex.com
Glycobiology and Diagnostics: The structural complexity of carbohydrates presents challenges for analysis. rsc.org this compound could serve as a standard or probe in the development of new analytical technologies, such as nanopore-based sensors, for studying glycan structure and function. This research lies at the intersection of chemistry, nanotechnology, and biology. rsc.org
Advancements in this compound-Based Research Tools and Reagents
Beyond its direct applications, this compound is a valuable building block for the synthesis of more complex molecules, positioning it as a key research tool and reagent in synthetic chemistry and glycobiology. medchemexpress.commedchemexpress.com Its specific stereochemistry makes it an attractive starting material for creating novel chemical entities with unique biological activities. cymitquimica.comsigmaaldrich.com
Synthesis of Bioactive Derivatives: this compound can serve as a chiral precursor for the stereoselective synthesis of complex bioactive compounds. capes.gov.br Research has focused on creating derivatives such as iminocyclitols and azasugars, which are known for their potential as enzyme inhibitors. researchgate.netresearchgate.net For example, 1,4-dideoxy-1,4-imino-D-talitol, a related azasugar, is synthesized to study its potential as a glycosidase inhibitor, which has implications for metabolic disorders. capes.gov.brresearchgate.net
Intermediates for Natural Product Synthesis: Protected derivatives of this compound can act as pivotal intermediates in the total synthesis of complex natural products. mdpi.com Its defined stereocenters provide a scaffold upon which chemists can build intricate molecular architectures.
Development of Research Probes: this compound can be chemically modified to create probes for studying biological systems. By attaching fluorescent tags or reactive groups, researchers can use these this compound-based reagents to investigate carbohydrate-binding proteins (lectins), enzyme activity, and transport mechanisms within cells.
Table 2: Potential this compound-Based Research Derivatives and Their Applications
| Derivative Class | Synthetic Approach | Potential Research Application |
|---|---|---|
| Azasugars/Iminocyclitols | Ring-closing metathesis, reductive amination from this compound precursors. researchgate.netresearchgate.net | Potent and selective inhibitors of glycosidases for studying metabolic pathways and potential therapeutic use. researchgate.net |
| Protected Intermediates | Selective protection of hydroxyl groups. mdpi.com | Chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. mdpi.com |
| Labeled Probes | Attachment of fluorescent or affinity tags. | Tools for studying carbohydrate-protein interactions, enzyme kinetics, and cellular uptake. |
| Acyclic Derivatives | Reductive ring-opening reactions. mdpi.com | Flexible synthons for creating novel chemical structures and exploring structure-activity relationships. |
Q & A
Q. How can L-Talitol’s mechanism of action in glucose absorption inhibition be experimentally validated?
this compound’s inhibition of intestinal glucose absorption can be studied using in vitro models like Caco-2 cell monolayers, simulating human intestinal epithelium. Measure glucose uptake via radioisotope-labeled tracers (e.g., ³H-glucose) or fluorescent glucose analogs. Compare uptake rates in the presence of this compound against controls, and validate results with kinetic assays (e.g., Michaelis-Menten analysis) to determine competitive/non-competitive inhibition .
Q. What standard methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
Synthesis typically involves catalytic hydrogenation of L-Talose using Raney nickel or palladium catalysts. Post-synthesis, purity is assessed via HPLC with refractive index detection or HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection). Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to verify hydroxyl group configurations and absence of reducing sugar residues .
Q. How should researchers design a preliminary study to assess this compound’s metabolic effects in animal models?
Use rodent models (e.g., high-fat diet-induced obese mice) to evaluate this compound’s impact on glucose tolerance (oral glucose tolerance test) and lipid metabolism (serum lipid profiling). Include control groups receiving placebo or other sugar alcohols (e.g., xylitol). Measure insulin sensitivity via hyperinsulinemic-euglycemic clamps. Ensure ethical compliance with institutional guidelines for animal studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported effects on cholesterol metabolism?
Conflicting data may arise from differences in dosage, model systems (e.g., human vs. rodent hepatocytes), or gut microbiota interactions. Design a factorial experiment varying this compound doses and co-administering probiotics/prebiotics. Use transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathways (e.g., bile acid synthesis, SREBP regulation) modulated by this compound. Cross-validate findings with clinical cohort data where feasible .
Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?
Conduct stability studies under varying pH (2–9), temperature (4–37°C), and ionic strength conditions. Use accelerated stability testing (e.g., Arrhenius equation modeling) to predict degradation kinetics. Analyze degradation products via LC-MS/MS and adjust formulation with excipients (e.g., cyclodextrins) to enhance solubility and shelf life. Reference ICH guidelines for pharmaceutical stability protocols .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate LD₅₀ and NOAEL (No-Observed-Adverse-Effect Level). Use ANOVA with post-hoc Tukey tests for inter-group comparisons. For longitudinal data, mixed-effects models account for individual variability. Include sensitivity analyses to assess confounding factors like diet or genetic background .
Methodological Guidance
Q. How should conflicting data on this compound’s insulin-sensitizing effects be addressed in peer-reviewed manuscripts?
Clearly delineate experimental conditions (e.g., species, dosage, duration) and discuss limitations (e.g., translational relevance of rodent models). Use meta-analysis frameworks to reconcile discrepancies, emphasizing effect sizes and heterogeneity metrics (e.g., I² statistic). Provide raw data in supplementary materials for reproducibility .
Q. What criteria define robust evidence for this compound’s role in metabolic syndrome interventions?
Follow CONSORT (clinical trials) or ARRIVE (animal studies) guidelines. Require:
- Significant improvement in ≥2 metabolic parameters (e.g., fasting glucose, LDL cholesterol).
- Mechanistic validation (e.g., gene knockout models to confirm target pathways).
- Independent replication in ≥2 studies with adequate power (n ≥ 30 per group) .
Data Presentation Standards
Table 1: Analytical Techniques for this compound Quantification
Table 2: Key Parameters for this compound Metabolic Studies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
